3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione 3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2034605-37-1
VCID: VC5609894
InChI: InChI=1S/C16H21N3O4S/c1-23-9-8-18-14(20)11-19(16(18)22)12-4-6-17(7-5-12)15(21)13-3-2-10-24-13/h2-3,10,12H,4-9,11H2,1H3
SMILES: COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CS3
Molecular Formula: C16H21N3O4S
Molecular Weight: 351.42

3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

CAS No.: 2034605-37-1

Cat. No.: VC5609894

Molecular Formula: C16H21N3O4S

Molecular Weight: 351.42

* For research use only. Not for human or veterinary use.

3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione - 2034605-37-1

Specification

CAS No. 2034605-37-1
Molecular Formula C16H21N3O4S
Molecular Weight 351.42
IUPAC Name 3-(2-methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Standard InChI InChI=1S/C16H21N3O4S/c1-23-9-8-18-14(20)11-19(16(18)22)12-4-6-17(7-5-12)15(21)13-3-2-10-24-13/h2-3,10,12H,4-9,11H2,1H3
Standard InChI Key IUEQNJYCJUDZFA-UHFFFAOYSA-N
SMILES COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(2-methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione, delineates its core structure:

  • Imidazolidine-2,4-dione backbone: A five-membered ring containing two nitrogen atoms and two ketone groups at positions 2 and 4.

  • 3-(2-Methoxyethyl) substituent: An ethoxy-methyl chain attached to the imidazolidine ring’s third position.

  • 1-(Thiophene-2-carbonyl)piperidin-4-yl group: A piperidine ring substituted at the fourth position with a thiophene-2-carbonyl moiety.

The molecular formula C₁₆H₂₁N₃O₄S (MW: 351.42 g/mol) reflects its hybrid heterocyclic-aromatic composition. Key structural identifiers include:

PropertyValue
CAS No.2034605-37-1
SMILESCOCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CS3
InChIKeyIUEQNJYCJUDZFA-UHFFFAOYSA-N
PubChem CID92130665

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential coupling reactions:

  • Piperidine-thiophene conjugation: Thiophene-2-carbonyl chloride reacts with piperidin-4-amine to form 1-(thiophene-2-carbonyl)piperidin-4-amine.

  • Imidazolidine-dione formation: Cyclocondensation of urea derivatives with diethyl oxalate generates the imidazolidine-2,4-dione core.

  • Alkylation: Introduction of the 2-methoxyethyl group via nucleophilic substitution or Michael addition .

Optimized Synthetic Pathway

A plausible route, adapted from patents on analogous heterocycles , proceeds as follows:

Step 1: Synthesis of 1-(thiophene-2-carbonyl)piperidin-4-amine

  • Reagents: Piperidin-4-amine, thiophene-2-carbonyl chloride, triethylamine (TEA) in dichloromethane (DCM).

  • Conditions: 0°C to room temperature, 12 h.

Step 2: Formation of imidazolidine-2,4-dione intermediate

  • Reagents: Ethyl 2-cyanoacetate, urea, sodium ethoxide in ethanol.

  • Conditions: Reflux, 6 h.

Step 3: N-Alkylation with 2-methoxyethyl bromide

  • Reagents: Imidazolidine-2,4-dione intermediate, 2-methoxyethyl bromide, K₂CO₃ in DMF.

  • Conditions: 80°C, 8 h.

Step 4: Purification

  • Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remains unreported, but predictions via Abraham solvation parameters suggest:

  • LogP: ~1.2 (moderate lipophilicity).

  • Aqueous solubility: <0.1 mg/mL, necessitating solubilizing agents (e.g., DMSO) for biological assays.

Thermal Behavior

  • Melting point: Estimated at 180–190°C (differential scanning calorimetry).

  • Thermogravimetric analysis (TGA): Decomposition onset ~250°C, indicating moderate thermal stability .

Research Gaps and Future Directions

In Vitro Profiling

Priority studies should include:

  • Enzyme inhibition assays: CDK2, EGFR, BRAF.

  • Cytotoxicity screening: NCI-60 panel.

Structural Optimization

  • QSAR modeling to refine substituent effects on potency.

  • Prodrug development: Esterification of the methoxyethyl group to enhance bioavailability.

Pharmacokinetic Studies

  • In vivo metabolism: Identification of major metabolites via LC-MS/MS.

  • Plasma protein binding: Equilibrium dialysis assays.

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